

A Technical Guide to (R)-Lansoprazole-d4 for Advanced Research

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial sourcing and research applications of **(R)-Lansoprazole-d4**. This deuterated internal standard is a critical tool for accurate quantification in pharmacokinetic and metabolic studies of (R)-Lansoprazole (Dexlansoprazole), a widely used proton pump inhibitor.

Commercial Suppliers and Product Specifications

(R)-Lansoprazole-d4 is available from several reputable suppliers specializing in stable isotope-labeled compounds for research purposes. The following table summarizes key product specifications from various vendors. Researchers are advised to request lot-specific Certificates of Analysis for the most accurate and up-to-date information on purity and isotopic enrichment.



Supplier	Catalog Number	Purity (HPLC)	Isotopic Enrichment (Atom % D)	Enantiomeri c Purity	Available Pack Sizes
MedChemEx press	HY-13662BS	98.91% (for unlabeled)	Not explicitly stated	Not explicitly stated	1 mg, 5 mg, 10 mg
LGC Standards	TRC- L175012	>95% (for d4 racemate)	Not explicitly stated	Not explicitly stated	2.5 mg, 5 mg, 25 mg
ESS Chem Co.	ESS0259	98.8% (for d4 racemate)	99% (for d4 racemate)	Not explicitly stated	10 mg, 25 mg, 50 mg, 100 mg
Pharmaffiliate s	PA STI 056020	Not specified	Not specified	Not specified	Inquire
Axios Research	AR-L01149	Not specified	Not specified	Not specified	Inquire

Note: Data is compiled from publicly available information and may vary by lot. Direct inquiry to the supplier for a Certificate of Analysis is recommended.

Experimental Protocols

The primary application of **(R)-Lansoprazole-d4** is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of (R)-Lansoprazole in biological matrices.[1][2][3] Below is a detailed, representative protocol for the analysis of (R)-Lansoprazole in human plasma.

Protocol: Quantification of (R)-Lansoprazole in Human Plasma using LC-MS/MS

- 1. Materials and Reagents:
- (R)-Lansoprazole analytical standard
- (R)-Lansoprazole-d4 internal standard



- Human plasma (with anticoagulant, e.g., K2EDTA)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Ammonium formate (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- 2. Preparation of Stock and Working Solutions:
- Stock Solutions (1 mg/mL): Separately dissolve accurately weighed amounts of (R)-Lansoprazole and (R)-Lansoprazole-d4 in methanol to obtain stock solutions of 1 mg/mL.
- Working Standard Solutions: Prepare serial dilutions of the (R)-Lansoprazole stock solution with 50:50 (v/v) acetonitrile/water to create calibration standards ranging from 5 to 3000 ng/mL.
- Internal Standard Working Solution (50 ng/mL): Dilute the **(R)-Lansoprazole-d4** stock solution with 50:50 (v/v) acetonitrile/water.
- 3. Sample Preparation (Protein Precipitation):
- To 100 μL of human plasma in a microcentrifuge tube, add 10 μL of the 50 ng/mL (R)-Lansoprazole-d4 internal standard working solution and vortex briefly.
- Add 300 μL of acetonitrile to precipitate plasma proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.



- Reconstitute the residue in 100 μL of the mobile phase.
- Transfer to an autosampler vial for LC-MS/MS analysis.
- 4. LC-MS/MS Conditions:
- Liquid Chromatography:
 - Column: Chiralpak IC (150 mm × 4.6 mm, 5 μm) or equivalent chiral column
 - Mobile Phase: 10 mM ammonium acetate solution with 0.05% acetic acid / acetonitrile
 (50:50, v/v)
 - Flow Rate: 0.8 mL/min
 - Column Temperature: 30°C
 - Injection Volume: 10 μL
- Mass Spectrometry (Triple Quadrupole):
 - o Ionization Mode: Electrospray Ionization (ESI), Positive
 - Multiple Reaction Monitoring (MRM) Transitions:
 - (R)-Lansoprazole: m/z 370.1 → 252.1
 - **(R)-Lansoprazole-d4**: m/z 374.1 → 256.1
 - Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows)
 and collision energies for maximum signal intensity.
- 5. Data Analysis:
- Construct a calibration curve by plotting the peak area ratio of (R)-Lansoprazole to (R)-Lansoprazole-d4 against the concentration of the calibration standards.
- Use a linear regression model with a weighting factor (e.g., $1/x^2$) to fit the calibration curve.

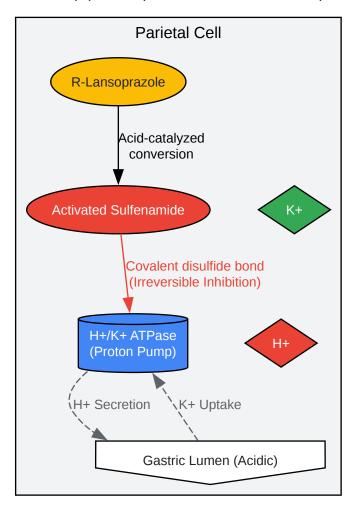


• Determine the concentration of (R)-Lansoprazole in the plasma samples by interpolating their peak area ratios from the calibration curve.

Visualizations: Signaling Pathways and Experimental Workflows Mechanism of Action: Proton Pump Inhibition

(R)-Lansoprazole is a proton pump inhibitor that irreversibly blocks the H+/K+ ATPase in gastric parietal cells, the final step in gastric acid secretion.[4][5][6]

Mechanism of (R)-Lansoprazole as a Proton Pump Inhibitor





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Caption: Irreversible inhibition of the gastric proton pump by activated (R)-Lansoprazole.

Alternative Mechanism: Neutral Sphingomyelinase Inhibition

Recent studies have identified Lansoprazole as a potent inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme involved in ceramide signaling and exosome biogenesis.[7][8]

Cellular Signaling R-Lansoprazole Sphingomyelin Substrate Inhibition Substrate Ceramide Apoptosis Inflammation Exosome Biogenesis

Inhibition of nSMase2 Signaling by (R)-Lansoprazole

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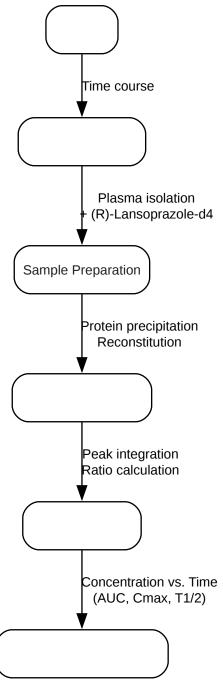
Caption: (R)-Lansoprazole inhibits nSMase2, reducing ceramide production and downstream signaling.

Experimental Workflow: Pharmacokinetic Study

A typical pharmacokinetic study using **(R)-Lansoprazole-d4** as an internal standard follows a well-defined workflow from sample collection to data analysis.







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